![molecular formula C16H21N3O B7459369 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide, also known as DPEB, is a small molecule that has been extensively studied for its potential therapeutic applications. DPEB belongs to the class of compounds known as positive allosteric modulators (PAMs), which enhance the activity of specific receptors in the brain.
Mechanism of Action
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor and the GABA-A receptor. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where the neurotransmitter binds. By binding to this site, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide increases the sensitivity of the receptor to the neurotransmitter, leading to increased activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide are largely dependent on the receptors that it modulates. By enhancing the activity of the α7 nicotinic acetylcholine receptor, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Similarly, by enhancing the activity of the GABA-A receptor, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide has been shown to have sedative and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that there is a large body of literature available on its properties and effects. Additionally, because N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide acts as a positive allosteric modulator of specific receptors, it can be used to selectively enhance the activity of these receptors without affecting other neurotransmitter systems.
One limitation of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide in lab experiments is that it is a small molecule that may not penetrate the blood-brain barrier effectively. This can limit its potential therapeutic applications, as many neurological disorders involve dysfunction of receptors in the brain.
Future Directions
There are several future directions for research on N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide. One area of interest is the development of more potent and selective PAMs for the α7 nicotinic acetylcholine receptor and the GABA-A receptor. Additionally, there is interest in exploring the potential therapeutic applications of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide and other PAMs in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, there is interest in exploring the potential of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide and other PAMs as cognitive enhancers in healthy individuals.
Synthesis Methods
The synthesis of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide involves the reaction of 1,5-dimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,4-dimethylbenzylamine to yield N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide has been studied extensively in the context of its potential therapeutic applications. It has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and has been implicated in a number of neurological disorders, including Alzheimer's disease and schizophrenia. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide has also been shown to enhance the activity of the GABA-A receptor, which is the target of many clinically used sedative and anxiolytic drugs.
properties
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-10-6-7-14(11(2)8-10)16(20)18-12(3)15-9-17-19(5)13(15)4/h6-9,12H,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVYXQQHDVNFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)C2=C(N(N=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)

![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)